N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester

Description

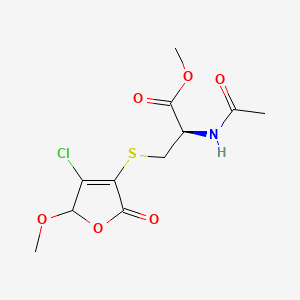

N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester (CAS: 142762-80-9) is a cysteine derivative characterized by a substituted furanyl moiety attached to the sulfur atom of N-acetyl-L-cysteine methyl ester. Its molecular formula is C₁₀H₁₂ClNO₆S, featuring a 4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl substituent.

Properties

CAS No. |

142762-81-0 |

|---|---|

Molecular Formula |

C11H14ClNO6S |

Molecular Weight |

323.75 g/mol |

IUPAC Name |

methyl (2R)-2-acetamido-3-[(3-chloro-2-methoxy-5-oxo-2H-furan-4-yl)sulfanyl]propanoate |

InChI |

InChI=1S/C11H14ClNO6S/c1-5(14)13-6(9(15)17-2)4-20-8-7(12)11(18-3)19-10(8)16/h6,11H,4H2,1-3H3,(H,13,14)/t6-,11?/m0/s1 |

InChI Key |

VRKJAMVJXRECNQ-OCAOPBLFSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=C(C(OC1=O)OC)Cl)C(=O)OC |

Canonical SMILES |

CC(=O)NC(CSC1=C(C(OC1=O)OC)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the dihydrofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the chloro and methoxy groups: These groups can be introduced via substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.

Attachment of the acetamido group: This step involves the acylation of an amine precursor with acetic anhydride or a similar acylating agent.

Thioester formation: The final step involves the formation of the thioester linkage, which can be achieved through a reaction between a thiol and an ester precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The ester and thioester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Sodium methoxide, thionyl chloride.

Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and may play a role in therapeutic applications for diseases linked to oxidative stress.

- Anticancer Research : Preliminary studies indicate that N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Biological Activity : The compound has been evaluated for its biological activity against various pathogens. Its structural features suggest it may inhibit specific enzymes or receptors involved in bacterial growth or cancer cell proliferation .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers found that it significantly inhibited the growth of several cancer cell lines. The mechanism of action was proposed to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of related compounds with similar structural motifs. Results indicated that these compounds exhibited substantial inhibition against Gram-positive bacteria, suggesting that modifications in the structure could enhance antibacterial activity .

Potential Therapeutic Applications

- Cancer Therapy : Given its promising anticancer effects, further research could lead to the development of new cancer therapies based on this compound.

- Antimicrobial Treatments : The potential for this compound to act against bacterial infections opens avenues for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

- Oxidative Stress Disorders : Its antioxidant properties suggest possible applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Receptor binding: It may interact with cellular receptors, triggering or blocking signal transduction pathways.

DNA/RNA interaction: The compound could intercalate into DNA or RNA, affecting transcription or translation processes.

Comparison with Similar Compounds

Key Observations :

- The target compound’s furanone ring distinguishes it from aromatic (e.g., coumarinyl, dihydroxyphenyl) or aliphatic (e.g., cyanoethyl, dihydroxybutyl) substituents in other derivatives.

- The chloro and methoxy groups may enhance electrophilicity and metabolic stability compared to hydroxyl or cyano groups in analogs .

Key Differences :

- The target compound’s synthesis may require specialized furanyl precursors, whereas coumarinyl or phenyl analogs utilize mercaptoaromatic intermediates .

- Commercial derivatives (CEMA, DHBMA) are synthesized for standardized analytical applications, while the target compound’s synthesis is less documented .

Key Insights :

- Unlike coumarinyl or dihydroxyphenyl derivatives, the target compound’s furanyl group may influence its chromatographic behavior (e.g., retention time, detection limits) in analytical methods.

Biological Activity

N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester is with a molecular weight of approximately 323.75 g/mol. The compound features a furan ring substituted with a methoxy and chloro group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₆S |

| Molecular Weight | 323.75 g/mol |

| CAS Number | 142762-81-0 |

The biological activity of N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in cells. This activity is crucial for preventing cellular damage and promoting cell survival.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth through various pathways, including apoptosis induction in cancer cells. It has been shown to disrupt the cell cycle in certain cancer cell lines, leading to increased cell death.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. The structure suggests potential interactions with proteins that are critical in these pathways.

Case Studies and Research Findings

Recent research has highlighted the biological efficacy of N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester:

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa cells) demonstrated that the compound significantly reduces cell viability at certain concentrations (IC50 values). For instance, an IC50 value of approximately 25 µM was reported in one study, indicating potent anticancer activity .

- Ames Test : The compound was evaluated for mutagenicity using the Ames test, where it showed strong positive results (Class A), suggesting potential genotoxic effects under certain conditions .

- Structure–Activity Relationship (SAR) : SAR studies have indicated that modifications to the furan ring and substituents can enhance or diminish biological activity. For example, the presence of methoxy and chloro groups appears to play a significant role in increasing anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.